Arachidonyl serotonin

Description

Properties

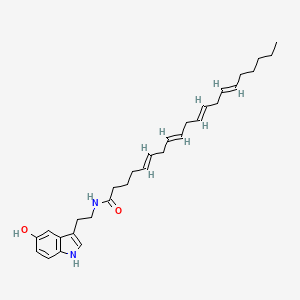

Molecular Formula |

C30H42N2O2 |

|---|---|

Molecular Weight |

462.7 g/mol |

IUPAC Name |

(5E,8E,11E,14E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C30H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2-5,8,11,14,17-19,22-23H2,1H3,(H,31,34)/b7-6+,10-9+,13-12+,16-15+ |

InChI Key |

QJDNHGXNNRLIGA-CGRWFSSPSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via Amide Bond Formation

The classical approach to synthesizing AA-5-HT involves coupling arachidonic acid with serotonin through amide bond formation. This method typically employs carbodiimide-based activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxybenzotriazole (HOBt) to minimize side reactions . For instance, early syntheses utilized arachidonic acid activated as an acyl chloride, which was subsequently reacted with serotonin in anhydrous dichloromethane under inert conditions . Yields for these traditional methods range from 60% to 75%, with purification achieved via silica gel chromatography using gradients of petroleum ether and ethyl acetate .

A critical advancement in this domain emerged with the use of propylphosphonic anhydride (T3P), a highly efficient coupling agent that enhances reaction rates and reduces racemization. In a representative procedure, arachidonic acid (1.0 equivalent) and serotonin (1.2 equivalents) are combined with T3P (1.5 equivalents) and triethylamine (2.0 equivalents) in ethyl acetate, stirred at room temperature for 24 hours, and purified to yield AA-5-HT in 83% efficiency . This protocol, validated for scalability, demonstrates superior reproducibility compared to older methods .

Enzymatic and Biosynthetic Pathways

Endogenous AA-5-HT formation occurs in mammalian tissues, particularly the gastrointestinal tract, where serotonin conjugates with arachidonic acid via enzymatic activity. Studies in porcine and murine models reveal that intestinal segments rich in serotonin—such as the jejunum and ileum—produce AA-5-HT when incubated with exogenous serotonin and arachidonic acid . The process is modulated by dietary lipid intake; for example, mice fed fish oil-rich diets exhibit elevated levels of N-docosahexaenoyl-serotonin and N-eicosapentaenoyl-serotonin, highlighting the role of substrate availability in biosynthesis .

While the exact enzymes responsible remain under investigation, fatty acid amide hydrolase (FAAH) and acyl-CoA synthetases are hypothesized to catalyze this conjugation . In vitro models using intestinal homogenates demonstrate that FAAH inhibitors reduce AA-5-HT degradation, suggesting a bidirectional role for the enzyme in both synthesis and hydrolysis .

Purification and Analytical Characterization

Purification of AA-5-HT typically involves flash chromatography on silica gel with eluents such as petroleum ether/ethyl acetate (7:3 to 1:1) . Advanced analytical techniques confirm structural integrity:

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) displays characteristic signals at δ 7.30 (d, J = 8.4 Hz, indole H-4), δ 6.95 (s, indole H-2), and δ 5.35–5.29 (m, arachidonoyl olefinic protons) .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 463.3295 [M+H]⁺ (calculated for C₃₀H₄₂N₂O₂: 463.3298) .

Table 2: Substrate Scope for N-Acyl Tryptamine Synthesis

| Carboxylic Acid | Tryptamine Derivative | Yield (%) |

|---|---|---|

| Arachidonic acid | Serotonin | 83 |

| Oleic acid | Serotonin | 76 |

| Palmitic acid | 5-Methoxytryptamine | 68 |

| Stearic acid | Tryptamine | 78 |

Data adapted from Frontiers in Chemistry (2024) .

Applications Influencing Synthesis Design

The pharmacological profile of AA-5-HT—particularly its FAAH inhibitory and TRPV1 antagonistic activities—has driven demand for efficient synthesis . For instance, its analgesic properties necessitate gram-scale production for preclinical trials, favoring T3P-based methods due to their scalability . Additionally, the discovery of AA-5-HT in gut microbiota interactions underscores the need for biosynthesis studies to elucidate physiological regulation .

Chemical Reactions Analysis

Route 1: Mechanochemical Coupling

-

Reagents : Arachidonic acid, serotonin hydrochloride, propylphosphonic anhydride (T3P®), triethylamine (Et<sub>3</sub>N) .

Reaction Table: Synthetic Methods Comparison

| Method | Reagents | Conditions | Yield | Key Challenge |

|---|---|---|---|---|

| Mechanochemical | T3P®, Et<sub>3</sub>N | Ball milling | 45% | Phenolic -OH interference |

| Solution-Phase | DIPEA, DMF/CH<sub>2</sub>Cl<sub>2</sub> | Room temp, 24 hr | N/A | Purification complexity |

Metabolic Reactions

AA-5-HT undergoes enzymatic modifications critical to its biological activity.

Oxidation by Cytochrome P450 2U1

Oxidation Parameters

| Enzyme | Substrate | Product | Catalytic Efficiency (k<sub>cat</sub>/K<sub>m</sub>) |

|---|---|---|---|

| CYP450 2U1 | AA-5-HT | 2-Oxo-AA-5-HT | 0.12 min<sup>−1</sup>μM<sup>−1</sup> |

Enzymatic Inhibition Reactions

AA-5-HT acts as a dual inhibitor through covalent and non-covalent interactions.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

-

Mechanism : Competitive inhibition via arachidonic acid chain binding to FAAH’s hydrophobic pocket .

TRPV1 Channel Antagonism

Stability and Degradation

-

Hydrolysis : Susceptible to FAAH-mediated cleavage into arachidonic acid and serotonin .

-

pH Sensitivity : Degrades rapidly under acidic conditions (t<sub>1/2</sub> < 30 min at pH 3) .

Functional Derivatization

Recent studies explore AA-5-HT analogs for enhanced stability and selectivity:

Epoxidation

N-Acyl Modifications

Analytical Characterization

Scientific Research Applications

Sleep-Wake Cycle Modulation

Arachidonyl serotonin has been studied for its effects on sleep regulation. Research indicates that AA-5-HT plays a crucial role in sleep homeostasis by modulating neurotransmitter levels. In animal studies, higher doses of AA-5-HT were shown to decrease wake-related neurotransmitters such as dopamine and norepinephrine while enhancing adenosine levels, which are associated with promoting sleep . Furthermore, AA-5-HT administration blocked the wake-promoting effects of stimulants like cannabidiol and modafinil, suggesting its potential as a sleep-inducing agent .

Pain and Analgesic Properties

The analgesic properties of this compound have been linked to its action as an antagonist of the TRPV1 receptor and an inhibitor of fatty acid amide hydrolase (FAAH). These mechanisms contribute to its ability to alleviate pain. Studies have demonstrated that AA-5-HT can reduce seizure activity in models of epilepsy by inhibiting pentylenetetrazole-induced seizures in mice, highlighting its potential as a novel anticonvulsant .

Anxiety and Fear Modulation

This compound's interaction with the endocannabinoid system suggests it may play a role in modulating anxiety and fear responses. Research has shown that AA-5-HT can inhibit dopamine release in key regions of the brain associated with anxiety, such as the basolateral amygdala. In behavioral studies, it was observed that AA-5-HT reduced generalized fear responses in certain mouse strains while also influencing locomotion and rearing behaviors . However, its efficacy appears to depend on baseline anxiety levels and environmental context, indicating a complex relationship with anxiety modulation .

Therapeutic Potential in Neurological Disorders

Given its diverse pharmacological effects, this compound is being explored for therapeutic applications in various neurological disorders. Its dual action as a FAAH and TRPV1 blocker positions it as a candidate for treating conditions sensitive to serotonergic regulation, such as depression and anxiety disorders. The potential for AA-5-HT to act on serotonin receptors opens avenues for developing multi-target antidepressants that could enhance treatment efficacy for major depressive disorders .

Case Studies and Research Findings

Mechanism of Action

Arachidonyl serotonin exerts its effects primarily by inhibiting fatty acid amide hydrolase (FAAH), which leads to increased levels of other bioactive lipids such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA) . It also acts as an antagonist of the TRPV1 receptor, modulating pain perception and other physiological processes . Additionally, it has been shown to inhibit mesolimbic dopamine release, which may contribute to its effects on mood and behavior .

Comparison with Similar Compounds

Arachidonic Acid Derivatives Targeting Lipid Signaling

Key Insight : AA-5-HT’s serotonin linkage distinguishes it from other arachidonic acid derivatives, enabling unique multitarget activity.

Serotonin Derivatives with Modified Acyl Groups

Key Insight : Acylation with arachidonic acid (vs. caffeoyl or unmodified serotonin) shifts activity from classical serotonin receptors to lipid enzymes and ion channels.

TRPV1-Targeting Compounds

Key Insight : AA-5-HT’s moderate TRPV1 affinity is offset by its complementary FAAH inhibition, offering a broader therapeutic profile.

Protein Binding and Pharmacokinetics

AA-5-HT exhibits distinct protein interaction dynamics compared to serotonin:

- Binding to β-Lactoglobulin: Serotonin: Binding constant = 10⁵–10⁶ M⁻¹ . AA-5-HT: Binding constant = 10⁴–10⁵ M⁻¹ . The arachidonoyl tail reduces affinity for β-lactoglobulin, likely due to steric hindrance or altered hydrophobicity .

Q & A

Q. What are the primary biochemical mechanisms of AA-5-HT, and how are they experimentally validated?

AA-5-HT acts as a dual-function compound: it inhibits fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide, and interacts with serotoninergic pathways due to its structural similarity to serotonin . To validate these mechanisms, researchers typically employ:

- FAAH inhibition assays : Measure enzymatic activity using radiolabeled substrates (e.g., [³H]-anandamide) in homogenized brain tissues or recombinant FAAH. Inhibition is quantified via liquid scintillation counting .

- Receptor binding studies : Competitive binding assays with cannabinoid (CB1/CB2) and serotonin receptors (e.g., 5-HT1B) using selective antagonists (e.g., MAFP for CB1) to assess AA-5-HT’s affinity .

- Functional assays : Ex vivo models like guinea pig ileum or mouse vas deferens to evaluate AA-5-HT’s modulation of electrically evoked contractions, a hallmark of cannabinoid receptor activity .

Q. What experimental models are appropriate for studying AA-5-HT’s in vivo effects?

- Rodent models : Widely used for neurobehavioral studies (e.g., anxiety, pain) due to conserved endocannabinoid and serotonin systems. Key considerations:

- Strain selection (e.g., Sprague-Dawley rats for FAAH inhibitor responses).

- Dose optimization to avoid off-target effects (e.g., CB1 receptor desensitization at high doses).

Q. How should researchers design dose-response experiments for AA-5-HT?

- Pilot studies : Use a logarithmic concentration range (e.g., 0.1–100 µM) to identify effective doses.

- Controls : Include vehicle controls and reference compounds (e.g., URB597 for FAAH inhibition, WIN 55,212-2 for CB1 agonism).

- Statistical rigor : Follow guidelines for sample size calculation (power analysis, α = 0.05, β = 0.2) and report effect sizes (e.g., Cohen’s d) to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data on AA-5-HT’s receptor selectivity be resolved?

Discrepancies in receptor binding studies (e.g., CB1 vs. serotonin receptor affinity) may arise from:

- Assay conditions : Variations in buffer pH, temperature, or membrane preparation methods alter receptor conformation.

- Cross-reactivity : Use selective antagonists (e.g., SR141716A for CB1) to isolate AA-5-HT’s primary targets .

- Advanced techniques : Employ biophysical methods like surface plasmon resonance (SPR) or cryo-EM to resolve binding kinetics and structural interactions .

Q. What methodologies are recommended for analyzing AA-5-HT’s dual role in FAAH inhibition and serotonin receptor modulation?

- Pharmacological dissection : Combine FAAH knockout models with serotonin receptor antagonists (e.g., SB-224289 for 5-HT1B) to decouple enzymatic vs. receptor-mediated effects.

- Mass spectrometry : Quantify endogenous anandamide and serotonin levels in tissues post-AA-5-HT treatment to correlate biochemical and functional outcomes .

- Temporal analysis : Time-course experiments to distinguish acute (receptor-mediated) vs. chronic (FAAH-dependent) effects.

Q. How should researchers address variability in AA-5-HT’s efficacy across different cell lines?

- Cell line validation : Use lines with confirmed FAAH expression (e.g., HEK293 transfected with human FAAH) and serotonin receptor profiling (e.g., qPCR for 5-HT receptor subtypes).

- Standardization : Adopt consensus protocols for cell culture conditions (e.g., serum-free media, passage number limits) to minimize batch effects .

- Data normalization : Express results relative to housekeeping genes/proteins (e.g., β-actin) and include positive/negative controls in each experiment.

Q. What strategies optimize the detection of AA-5-HT in complex biological matrices?

- Sample preparation : Use solid-phase extraction (SPE) or liquid-liquid extraction to isolate AA-5-HT from lipids and proteins.

- Analytical techniques :

- LC-MS/MS : Multiple reaction monitoring (MRM) for high sensitivity and specificity.

- ELISA : Validate with spike-and-recovery experiments to assess matrix interference (e.g., serum, cerebrospinal fluid) .

- Quality control : Include internal standards (e.g., deuterated AA-5-HT) to correct for extraction efficiency and ion suppression.

Methodological Best Practices

Q. What statistical approaches are critical for interpreting AA-5-HT’s dose-dependent effects?

- Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to derive EC₅₀/IC₅₀ values.

- Multiple comparisons adjustment : Apply Bonferroni or Benjamini-Hochberg corrections to minimize Type I errors in multi-dose studies .

- Meta-analysis : Aggregate data from independent studies to assess reproducibility (e.g., forest plots for effect size heterogeneity).

Q. How can researchers ensure ethical and transparent reporting in AA-5-HT studies?

- Data availability : Deposit raw datasets in public repositories (e.g., Zenodo) with detailed metadata (e.g., animal strain, treatment protocols) .

- Blinding and randomization : Document procedures for group allocation and data collection to reduce bias .

- Conflict of interest disclosure : Declare funding sources (e.g., pharmaceutical partnerships) that may influence interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.